1,2-Ethanediol, 1-(2-furanyl)-
Overview
Description
1,2-Ethanediol, 1-(2-furanyl)-, also known as 1-(2-Furyl)-1,2-ethanediol or 1-(2-Furanyl)-1,2-ethanediol, is a chemical compound with the molecular formula C6H8O3 . It has a molecular weight of 128.1259 . The IUPAC Standard InChIKey for this compound is YOSOKWRRCVPEJS-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of 1,2-Ethanediol, 1-(2-furanyl)- can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Scientific Research Applications
Research on similar compounds, such as 1-phenyl-1,2-ethanediol, indicates their value as chiral building blocks in organic synthesis. For instance, Candida parapsilosis SYB-1 has been used for the biocatalytic conversion of 1-phenyl-1,2-ethanediol, producing S-1-phenyl-1,2-ethanediol with high optical purity and yield (Nie Yao, 2003).
Furthermore, ethanediol has been detected in various molecular clouds in space, suggesting that its larger diol isomers, such as 1,2-ethanediol, could also be present in these environments. This highlights the potential for extraterrestrial organic chemistry studies involving compounds like 1,2-ethanediol, 1-(2-furanyl)- (Bossa et al., 2014).
The molecule also exhibits water-like behavior in binary mixtures, such as with pyridine, due to its ability to form hydrogen bonds, which contributes to the understanding of its physical properties and interactions in solutions (Przybyla et al., 2011).
properties
IUPAC Name |
1-(furan-2-yl)ethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSOKWRRCVPEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340618 | |
Record name | 1-(2-Furyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediol, 1-(2-furanyl)- | |
CAS RN |
19377-75-4 | |
Record name | 1-(2-Furyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.